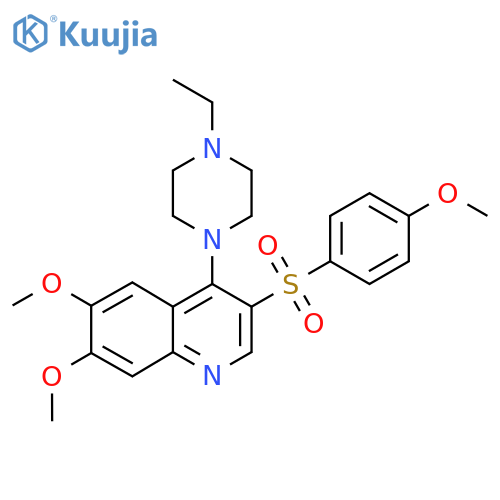Cas no 887212-99-9 (4-(4-ethylpiperazin-1-yl)-6,7-dimethoxy-3-(4-methoxybenzenesulfonyl)quinoline)

887212-99-9 structure
商品名:4-(4-ethylpiperazin-1-yl)-6,7-dimethoxy-3-(4-methoxybenzenesulfonyl)quinoline
4-(4-ethylpiperazin-1-yl)-6,7-dimethoxy-3-(4-methoxybenzenesulfonyl)quinoline 化学的及び物理的性質
名前と識別子
-
- 4-(4-ethylpiperazin-1-yl)-6,7-dimethoxy-3-(4-methoxybenzenesulfonyl)quinoline
- CCG-72476
- C769-1057
- 887212-99-9
- NCGC00112905-01
- HMS1837K03
- AKOS001858495
- CHEMBL1708477
- F1608-0194
- 4-(4-ethylpiperazin-1-yl)-6,7-dimethoxy-3-(4-methoxyphenyl)sulfonylquinoline
-
- インチ: 1S/C24H29N3O5S/c1-5-26-10-12-27(13-11-26)24-19-14-21(31-3)22(32-4)15-20(19)25-16-23(24)33(28,29)18-8-6-17(30-2)7-9-18/h6-9,14-16H,5,10-13H2,1-4H3
- InChIKey: WXDHNDQAORNHTI-UHFFFAOYSA-N
- ほほえんだ: S(C1C=CC(=CC=1)OC)(C1=CN=C2C=C(C(=CC2=C1N1CCN(CC)CC1)OC)OC)(=O)=O
計算された属性
- せいみつぶんしりょう: 471.18279221g/mol
- どういたいしつりょう: 471.18279221g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 8
- 重原子数: 33
- 回転可能化学結合数: 7
- 複雑さ: 716
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 89.6Ų
- 疎水性パラメータ計算基準値(XlogP): 3.2
4-(4-ethylpiperazin-1-yl)-6,7-dimethoxy-3-(4-methoxybenzenesulfonyl)quinoline 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F1608-0194-1mg |
4-(4-ethylpiperazin-1-yl)-6,7-dimethoxy-3-(4-methoxybenzenesulfonyl)quinoline |
887212-99-9 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
| Life Chemicals | F1608-0194-10μmol |
4-(4-ethylpiperazin-1-yl)-6,7-dimethoxy-3-(4-methoxybenzenesulfonyl)quinoline |
887212-99-9 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
| Life Chemicals | F1608-0194-2mg |
4-(4-ethylpiperazin-1-yl)-6,7-dimethoxy-3-(4-methoxybenzenesulfonyl)quinoline |
887212-99-9 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
| Life Chemicals | F1608-0194-3mg |
4-(4-ethylpiperazin-1-yl)-6,7-dimethoxy-3-(4-methoxybenzenesulfonyl)quinoline |
887212-99-9 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
| Life Chemicals | F1608-0194-4mg |
4-(4-ethylpiperazin-1-yl)-6,7-dimethoxy-3-(4-methoxybenzenesulfonyl)quinoline |
887212-99-9 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
| Life Chemicals | F1608-0194-10mg |
4-(4-ethylpiperazin-1-yl)-6,7-dimethoxy-3-(4-methoxybenzenesulfonyl)quinoline |
887212-99-9 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
| Life Chemicals | F1608-0194-5μmol |
4-(4-ethylpiperazin-1-yl)-6,7-dimethoxy-3-(4-methoxybenzenesulfonyl)quinoline |
887212-99-9 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
| Life Chemicals | F1608-0194-2μmol |
4-(4-ethylpiperazin-1-yl)-6,7-dimethoxy-3-(4-methoxybenzenesulfonyl)quinoline |
887212-99-9 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
| Life Chemicals | F1608-0194-5mg |
4-(4-ethylpiperazin-1-yl)-6,7-dimethoxy-3-(4-methoxybenzenesulfonyl)quinoline |
887212-99-9 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
| Life Chemicals | F1608-0194-15mg |
4-(4-ethylpiperazin-1-yl)-6,7-dimethoxy-3-(4-methoxybenzenesulfonyl)quinoline |
887212-99-9 | 90%+ | 15mg |
$89.0 | 2023-05-17 |
4-(4-ethylpiperazin-1-yl)-6,7-dimethoxy-3-(4-methoxybenzenesulfonyl)quinoline 関連文献
-
Marina Felloni,Alexander J. Blake,Peter Hubberstey,Simon J. Teat,Claire Wilson,Martin Schröder CrystEngComm, 2010,12, 1576-1589
-
Jens Antony,Stefan Grimme Phys. Chem. Chem. Phys., 2008,10, 2722-2729
-
Sihua Qian,Hengwei Lin RSC Adv., 2016,6, 7902-7907
-
Patrick Johannes Riss,René Hummerich,Patrick Schloss Org. Biomol. Chem., 2009,7, 2688-2698
887212-99-9 (4-(4-ethylpiperazin-1-yl)-6,7-dimethoxy-3-(4-methoxybenzenesulfonyl)quinoline) 関連製品
- 1904577-98-5(Tert-butyl 3-amino-3-(naphthalen-1-yl)propanoate)
- 1851804-63-1(3-(Difluoromethyl)-N-methylbenzene-1-sulfonamide)
- 2287249-53-8((1S,2S)-2-[(2-Methylpropan-2-yl)oxy]cyclohexan-1-amine;hydrochloride)
- 2244088-11-5(INDEX NAME NOT YET ASSIGNED)
- 1315055-16-3((2R)-4-(3-fluorophenyl)butan-2-amine)
- 1807124-45-3(Methyl 5-cyano-2-ethyl-4-mercaptophenylacetate)
- 2034569-13-4(N-2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl-3,4-difluorobenzamide)
- 1805438-07-6(6-(Aminomethyl)-4-(difluoromethyl)-3-methylpyridine-2-methanol)
- 1805117-60-5(2-Methoxy-3-nitro-5-(trifluoromethoxy)pyridine-4-carboxylic acid)
- 41576-48-1(1-Carboxy-cobaltocenium hexafluorophosphate)
推奨される供給者
上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬
